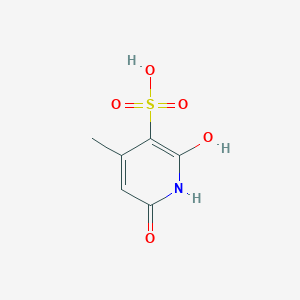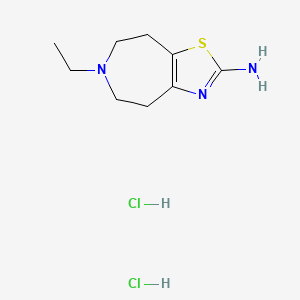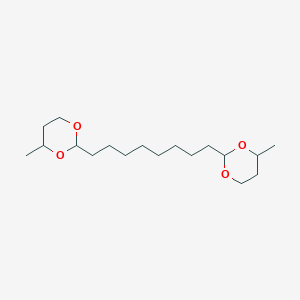
2,2'-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is an organic compound with the molecular formula C18H34O4. It is a dioxane derivative, characterized by two 1,3-dioxane rings connected by an octane chain. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) typically involves the reaction of 1,8-octanediol with 4-methyl-1,3-dioxane under acidic conditions. The reaction is catalyzed by a strong acid such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous removal of by-products to ensure high yield and purity. The reaction conditions are optimized to minimize energy consumption and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dioxane rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Applications De Recherche Scientifique
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) involves its ability to form stable complexes with various molecules. The dioxane rings can interact with different functional groups, providing stability and protection to reactive intermediates. This property is particularly useful in organic synthesis, where the compound acts as a protecting group for carbonyl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A simpler dioxane derivative with similar chemical properties but lacks the octane chain.
1,3-Dioxolane: Another dioxane derivative with a five-membered ring structure.
3,3’-(1,8-Octanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one): A compound with a similar octane chain but different ring structures.
Uniqueness
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is unique due to its dual dioxane rings connected by an octane chain, providing enhanced stability and versatility in various chemical reactions. Its ability to act as a protecting group and its stability under different reaction conditions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
37582-34-6 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
4-methyl-2-[8-(4-methyl-1,3-dioxan-2-yl)octyl]-1,3-dioxane |
InChI |
InChI=1S/C18H34O4/c1-15-11-13-19-17(21-15)9-7-5-3-4-6-8-10-18-20-14-12-16(2)22-18/h15-18H,3-14H2,1-2H3 |
Clé InChI |
ITAAERDICIBAOA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC(O1)CCCCCCCCC2OCCC(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


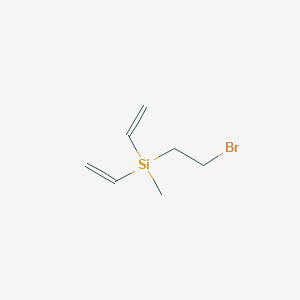

![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
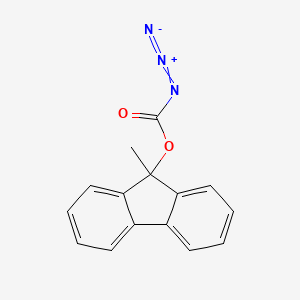
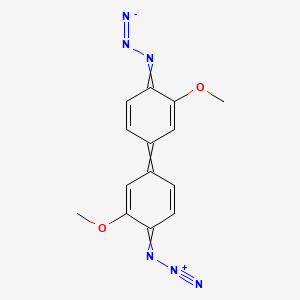
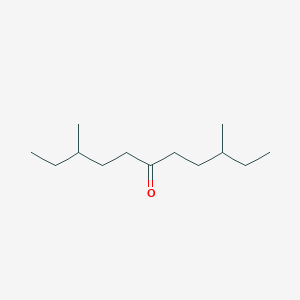

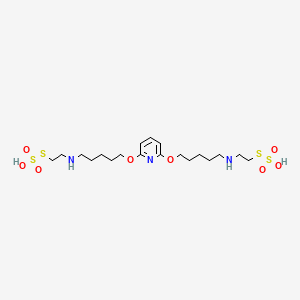

![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)

